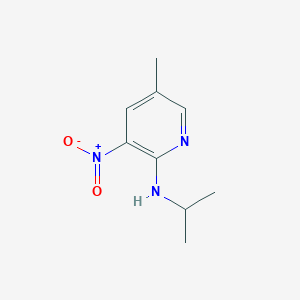

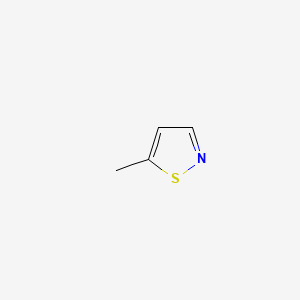

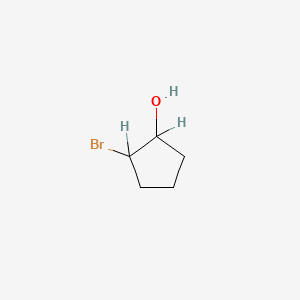

![molecular formula C10H10N4O2S B1604711 4-Éthyl-5-(4-nitrophényl)-4H-[1,2,4]triazole-3-thiol CAS No. 29527-36-4](/img/structure/B1604711.png)

4-Éthyl-5-(4-nitrophényl)-4H-[1,2,4]triazole-3-thiol

Vue d'ensemble

Description

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an ethyl group at the 4-position, a nitrophenyl group at the 5-position, and a thiol group at the 3-position of the triazole ring. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of research.

Applications De Recherche Scientifique

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

Industry: Utilized in the development of new materials with specific properties, such as luminescent polymers.

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known to have a wide range of pharmacological activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

1,2,4-triazoles are known to interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the target, potentially altering its function or activity.

Biochemical Pathways

1,2,4-triazole derivatives have been reported to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

1,2,4-triazoles are generally known for their good pharmacokinetic and pharmacodynamic properties, and their resistance to metabolic degradation . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

A related compound, 5-phenyl-1,2,4-triazole-3-thiol, has been reported to cause neurotoxic effects that disrupt spatial learning and memory performance and induce a depressive state . This suggests that 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol may have similar effects.

Analyse Biochimique

Biochemical Properties

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . For example, it has been reported to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . Additionally, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity .

Cellular Effects

The effects of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, it can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol has been observed to inhibit the proliferation of microbial cells by disrupting their cell membrane integrity and interfering with essential metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, dipole interactions, and hydrophobic interactions . For instance, its inhibition of lanosterol 14α-demethylase is achieved by occupying the enzyme’s active site, thereby blocking the conversion of lanosterol to ergosterol . Additionally, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH, temperature, or light . Long-term studies have shown that 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . Its degradation products may also contribute to its overall biological activity and potential side effects .

Dosage Effects in Animal Models

The effects of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases disproportionately . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . Additionally, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and uptake transporters . Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation . The distribution of 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol within tissues is also affected by its lipophilicity and ability to cross biological barriers, such as the blood-brain barrier .

Subcellular Localization

The subcellular localization of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, the presence of a nitro group in its structure may facilitate its localization to mitochondria, where it can exert its effects on mitochondrial function and apoptosis . Additionally, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can undergo phosphorylation and ubiquitination, which regulate its stability and interactions with other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Thioethers or acylated products.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol

- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol

Comparison

Compared to similar compounds, 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of both an ethyl group and a nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its antimicrobial properties and make it a valuable compound for further research .

Propriétés

IUPAC Name |

4-ethyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-2-13-9(11-12-10(13)17)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZXGFSUVHHLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352447 | |

| Record name | 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29527-36-4 | |

| Record name | 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

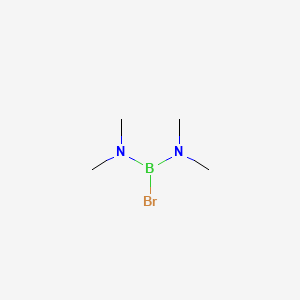

![2,3-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1604634.png)

![1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B1604642.png)